4-Bromopyridazine dihydrochloride
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Overview
Description
4-Bromopyridazine dihydrochloride is a chemical compound with the molecular formula C4H3BrN2·2HCl It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopyridazine dihydrochloride typically involves the bromination of pyridazine. One common method starts with 3,6-dichloropyridazine, which undergoes a series of reactions to yield 4-bromopyridazine. The steps include:
- Chlorination of 3,6-dichloropyridazine to form 3,4,6-trichloropyridazine.
- Conversion of 3,4,6-trichloropyridazine to 3,6-dichloro-4-hydroxypyridazine.
- Transformation of 3,6-dichloro-4-hydroxypyridazine to 4-hydroxypyridazine.
- Bromination of 4-hydroxypyridazine to produce 4-bromopyridazine .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and efficiency. The process involves the use of readily available raw materials and streamlined reaction conditions to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Bromopyridazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Amination Reactions: The compound can undergo amination to form aminopyridazine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, are used along with bases like K2CO3.
Amination: Amines and microwave irradiation are often employed.
Major Products Formed:
Aminopyridazine Derivatives: Formed through amination reactions.
Substituted Pyridazines: Resulting from nucleophilic substitution and cross-coupling reactions.
Scientific Research Applications
4-Bromopyridazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for cardiovascular and neurological disorders.
Industry: It serves as a building block in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Bromopyridazine dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, pyridazine derivatives have been shown to exhibit cardiovascular and antimicrobial activities by targeting specific pathways and enzymes .
Comparison with Similar Compounds
- 3-Bromopyridazine
- 2-Bromopyrazine
- 4-Bromopyrimidine
- 5-Bromopyrimidine
- 4-Bromopyridine-3-carboxylic acid
Comparison: 4-Bromopyridazine dihydrochloride is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers unique advantages in terms of reactivity in cross-coupling and amination reactions, making it a valuable compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
4-bromopyridazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2.2ClH/c5-4-1-2-6-7-3-4;;/h1-3H;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQQPBCIJVUYCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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